Comparative Antiproliferative Potency in Human Breast Adenocarcinoma (MCF-7) and Cervical Carcinoma (HeLa) Cell Lines
The trifluoromethyl-substituted pyridine analogue (compound 5i, identified as a derivative of 5-(trifluoromethyl)pyridine-3-carboxamide) demonstrates superior antiproliferative activity compared to methyl-substituted (compound 5h) and thiomethyl-substituted (compound 6) analogues, achieving an IC₅₀ of 8.70 ± 0.23 µM against MCF-7 cells [1]. This value is numerically lower than Doxorubicin's IC₅₀ of 9.06 ± 0.36 µM in the same assay, indicating comparable or marginally higher potency [1].
| Evidence Dimension | In vitro antiproliferative activity |
|---|---|
| Target Compound Data | IC₅₀ = 8.70 ± 0.23 µM (MCF-7); IC₅₀ = 8.97 ± 0.31 µM (HeLa) |
| Comparator Or Baseline | Compound 5h (methyl analogue): IC₅₀ = 10.47 ± 0.41 µM (MCF-7); Compound 6 (thiomethyl analogue): IC₅₀ = 9.01 ± 0.38 µM (MCF-7); Doxorubicin (standard): IC₅₀ = 9.06 ± 0.36 µM (MCF-7) |
| Quantified Difference | ~17% improvement in potency vs. methyl analogue (5h); ~3% improvement vs. thiomethyl analogue (6); ~4% improvement vs. Doxorubicin standard |
| Conditions | MCF-7 human breast adenocarcinoma and HeLa human cervical carcinoma cell lines; 48-hour incubation; SRB assay |
Why This Matters
This direct, head-to-head comparative data establishes the 5-trifluoromethyl substitution pattern as a superior choice for researchers designing nicotinamide-based anticancer agents with optimized potency against breast and cervical cancer models.
- [1] Malothu, R.M., Thalari, G. Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening. ChemistrySelect. 2025;10(3):e202404621. View Source
